![molecular formula C11H15N5O5 B7774955 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774955.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one” is known as 2’-O-Methylguanosine. It is a modified nucleoside that consists of a guanine base attached to a ribose sugar, where the hydroxyl group at the 2’ position of the ribose is replaced by a methoxy group. This modification is significant in various biological processes and has implications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-O-Methylguanosine can be synthesized through a multi-step chemical process. The synthesis typically starts with the protection of the hydroxyl groups of ribose, followed by the introduction of the guanine base. The key step involves the methylation of the 2’ hydroxyl group to form the methoxy group. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2’-O-Methylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2’-O-Methylguanosine undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxo-2’-O-methylguanosine.
Reduction: Reduction reactions are less common but can involve the reduction of the guanine base.
Substitution: The methoxy group at the 2’ position can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include various derivatives of 2’-O-Methylguanosine, such as 8-oxo-2’-O-methylguanosine and substituted analogs with different functional groups at the 2’ position.
Scientific Research Applications
2’-O-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It plays a role in the study of RNA modifications and their impact on gene expression and regulation.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-O-Methylguanosine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methoxy group at the 2’ position enhances the stability of the RNA by protecting it from enzymatic degradation. This modification can also affect the binding of proteins and other molecules to the RNA, thereby influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Methyladenosine
- 2’-O-Methylcytidine
- 2’-O-Methyluridine
Uniqueness
2’-O-Methylguanosine is unique due to its specific modification at the 2’ position of the ribose and the presence of the guanine base. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to other 2’-O-methylated nucleosides, 2’-O-Methylguanosine has unique interactions with proteins and enzymes, which can be exploited in various therapeutic and diagnostic applications.
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNGSFVYRPRCG-KQYNXXCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
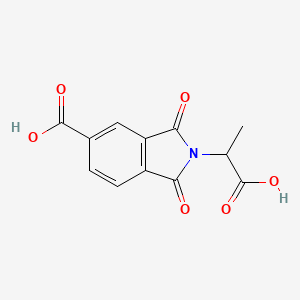
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B7774888.png)
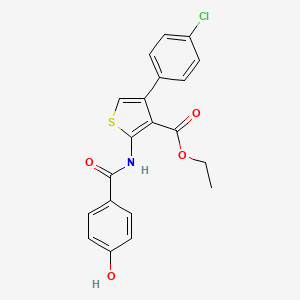


![4-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B7774907.png)
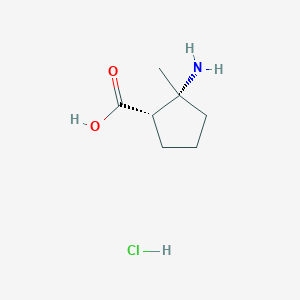
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774936.png)
![4-[(3-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774938.png)
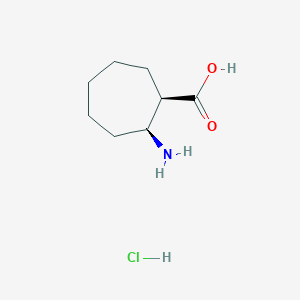
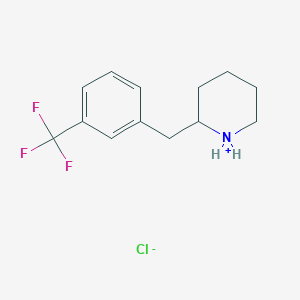
![2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774951.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one](/img/structure/B7774962.png)
